![molecular formula C17H20ClN3O B2533250 2-クロロ-N-[1-(ジメチルアミノ)-3-フェニルプロパン-2-イル]ピリジン-3-カルボキサミド CAS No. 1385304-36-8](/img/structure/B2533250.png)
2-クロロ-N-[1-(ジメチルアミノ)-3-フェニルプロパン-2-イル]ピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry
科学的研究の応用
2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide has several notable applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Functions as a probe in studies involving neurotransmitter systems due to its structural similarity to certain alkaloids.
Medicine: : Investigated for its potential as a therapeutic agent in treating disorders like depression or Parkinson's disease.
Industry: : Utilized in the production of certain agrochemicals and pharmaceuticals.
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to interact with a variety of enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds like indole derivatives can cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to inhibit the activity of various enzymes and proteins, which could result in a range of cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of intermediate compounds that introduce the pyridine, chloro, and dimethylamino groups. A common route involves:
Starting materials: : Pyridine, 2-chloropyridine, and 3-phenylpropanoic acid.
Reaction conditions: : A coupling reaction with a strong base such as sodium hydride (NaH), followed by condensation with a secondary amine (dimethylamine) under dehydrating conditions.
Industrial Production Methods
Scaling up for industrial production would require optimization of each synthetic step to improve yield and reduce waste. This often involves using catalysts to enhance reaction rates and selectivity, continuous flow processes to handle reactions more efficiently, and green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the phenyl or dimethylamino groups, leading to formation of corresponding N-oxides or hydroxylated products.
Reduction: : Reduction reactions may target the chloro group, potentially replacing it with hydrogen or other substituents.
Substitution: : The chloro group, being a good leaving group, can be substituted by nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH₄) or palladium-catalyzed hydrogenation.
Substitution: : Reacting with nucleophiles under basic or acidic conditions, depending on the nature of the substituent.
Major Products
The primary products from these reactions would include various N-oxides, hydroxylated derivatives, dechlorinated compounds, and substituted analogs, each with potentially different biological activities.
類似化合物との比較
Similar Compounds
2-Chloro-N-[3-(dimethylamino)-2-methylphenyl]pyridine-3-carboxamide
2-Chloro-N-[3-(dimethylamino)-2-(methoxyphenyl)]pyridine-3-carboxamide
2-Bromo-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide
Uniqueness
This compound's uniqueness lies in the specific combination of the chloro group and the dimethylamino phenylpropyl moiety attached to the pyridine carboxamide. This structure confers distinct pharmacological properties, enabling selective interaction with specific molecular targets that might not be achievable with closely related compounds.
This detailed breakdown should give you a comprehensive understanding of "2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide". Chemistry is amazing, isn't it?
特性
IUPAC Name |
2-chloro-N-[1-(dimethylamino)-3-phenylpropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21(2)12-14(11-13-7-4-3-5-8-13)20-17(22)15-9-6-10-19-16(15)18/h3-10,14H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRREQWULMRLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2533169.png)
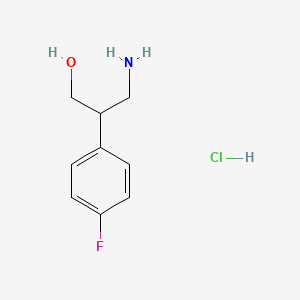
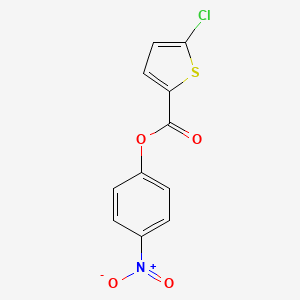
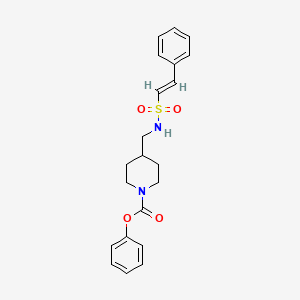


![2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2533182.png)
![2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2533183.png)
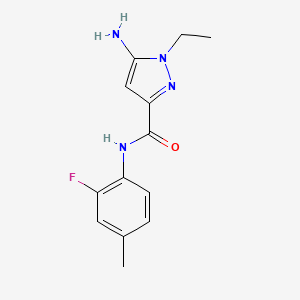

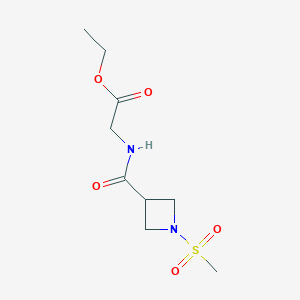
![N-(2-METHOXYPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2533189.png)

